molecular formula C19H18O6 B13867010 3,6,2',3'-Tetramethoxyflavone

3,6,2',3'-Tetramethoxyflavone

Cat. No.: B13867010
M. Wt: 342.3 g/mol
InChI Key: YKUQLYQLJOPIAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,2’,3’-Tetramethoxyflavone typically involves the methylation of hydroxylated flavones. One common method is the methylation of 3,6,2’,3’-tetrahydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of 3,6,2’,3’-Tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3,6,2’,3’-Tetramethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

3,6,2’,3’-Tetramethoxyflavone can be compared with other polymethoxyflavones such as:

The uniqueness of 3,6,2’,3’-Tetramethoxyflavone lies in its specific methoxy group arrangement, which can influence its biological activities and make it a valuable compound for various applications .

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-3,6-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-11-8-9-14-13(10-11)16(20)19(24-4)18(25-14)12-6-5-7-15(22-2)17(12)23-3/h5-10H,1-4H3

InChI Key

YKUQLYQLJOPIAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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